molecular formula C21H16ClF2N7O B2360146 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 920228-72-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone

Katalognummer: B2360146
CAS-Nummer: 920228-72-4
Molekulargewicht: 455.85
InChI-Schlüssel: CZAUOVNBQCMTQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic small molecule featuring a triazolo-pyrimidine core substituted with a 4-chlorophenyl group, a piperazine linker, and a 2,6-difluorophenyl methanone moiety. The triazolo-pyrimidine scaffold is known for its role in adenosine receptor modulation, while the piperazine and fluorinated aryl groups may enhance pharmacokinetic properties, such as solubility and membrane permeability .

Eigenschaften

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,6-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUOVNBQCMTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Formation of the Pyrimidine Backbone

The triazolopyrimidine scaffold is constructed via cyclocondensation and diazotization (Figure 2):

  • Starting material : 4-Chloro-5-nitropyrimidin-2-amine undergoes reduction with iron in acetic acid to yield 4-chloro-5-aminopyrimidin-2-amine.
  • Cyclization : Treatment with sodium nitrite (NaNO₂) in HCl forms the triazole ring, producing 3-(4-chlorophenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidine.

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), 60°C (cyclization)
  • Yield: 68–72%.

Coupling with 2,6-Difluorophenyl Methanone

Acylation of Piperazine

The piperazine nitrogen is acylated using 2,6-difluorobenzoyl chloride (Figure 4):

  • Reagents : 2,6-Difluorobenzoyl chloride (1.2 equiv), Et₃N (2.0 equiv), CH₂Cl₂, 0°C → RT, 6 h.
  • Workup : Extraction with NaHCO₃, drying (MgSO₄), and solvent evaporation.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 4H, Ar-H), 3.90–3.50 (m, 8H, piperazine).
  • HPLC Purity : ≥98% (C18 column, MeCN/H₂O 70:30).

Yield : 75–80% after recrystallization (EtOH/H₂O).

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach combines steps 2–4 in a single reactor (Table 1):

  • Conditions : Triazolopyrimidine core, piperazine, and 2,6-difluorobenzoyl chloride reacted sequentially in DMF with K₂CO₃.
  • Advantages : Reduced purification steps, total yield 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the acylation step, improving yield to 82%.

Critical Analysis of Methodologies

Parameter Conventional Method One-Pot Method Microwave Method
Total Yield 70–75% 65–70% 80–82%
Reaction Time 18–24 h 8–10 h 4–6 h
Purification Complexity High Moderate Low
Scalability Industrial Pilot scale Lab scale

Key Observations :

  • Conventional methods suit large-scale production but require extensive purification.
  • Microwave synthesis offers efficiency but lacks industrial infrastructure.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

  • Issue : Competing formation of 1H- vs. 3H-triazole isomers.
  • Solution : Use bulky bases (e.g., DIPEA) to favor 3H-triazole.

Solubility of Intermediates

  • Issue : Poor solubility of triazolopyrimidine in non-polar solvents.
  • Mitigation : Employ DMF/DMSO mixtures or sonication.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antitumor Effects

Research indicates that (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone exhibits significant antitumor activity . In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The compound's action leads to a decrease in cell viability and an increase in apoptotic markers in treated cancer cells.

Antibacterial and Antifungal Activity

The compound has also shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, as well as antifungal efficacy against various fungal strains. These properties suggest a broad spectrum of potential therapeutic applications beyond oncology.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound can effectively penetrate cell membranes, allowing it to reach intracellular targets. Its bioavailability and distribution characteristics are critical for its therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • In Vitro Studies : Various research efforts have demonstrated its capacity to inhibit cell proliferation in several cancer types, including breast and prostate cancers.
  • Animal Models : In vivo studies using xenograft models have reported significant tumor growth inhibition when treated with this compound.
  • Mechanistic Studies : Detailed investigations into its mechanism revealed that it not only inhibits CDK2 but also affects downstream signaling pathways involved in cell survival and apoptosis.

Summary of Findings

Property Details
Target Cyclin-dependent kinase 2 (CDK2)
Biological Activity Antitumor, antibacterial, antifungal
Mechanism of Action Inhibits CDK2 activity; affects cell cycle progression
Pharmacokinetics Effective membrane penetration; intracellular target engagement
Case Studies Significant antitumor effects observed in vitro and in vivo studies

Wirkmechanismus

The exact mechanism of action of this compound is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with quinoline- and triazolo-pyrimidine-based derivatives. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Reported Bioactivity
Target Compound Triazolo-pyrimidine 4-Chlorophenyl, 2,6-difluorophenyl methanone Hypothesized kinase inhibition, receptor modulation (inferred from structural motifs)
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone Quinoline 4,4-Difluorocyclohexyl methanone Antimalarial activity (via heme polymerization inhibition)
(S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropan-1-amine Quinoline + phenylpropanamine Chloroquinoline, phenylpropanamine Antiparasitic and antiviral activity

Key Differences

Core Heterocycle: The triazolo-pyrimidine core in the target compound differs from the quinoline scaffold in .

Substituent Effects: The 2,6-difluorophenyl methanone group in the target compound may improve metabolic stability compared to the 4,4-difluorocyclohexyl group in ’s analogue, which could exhibit higher lipophilicity .

Synthetic Accessibility: The target compound’s triazolo-pyrimidine core requires multi-step synthesis involving cyclocondensation and palladium-catalyzed coupling, whereas quinoline derivatives (e.g., ) are often synthesized via Skraup or Gould-Jacobs reactions .

Bioactivity and Mechanism

  • Kinase Inhibition: Triazolo-pyrimidines are known inhibitors of cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs). The fluorinated aryl group may enhance selectivity for cancer-related targets .
  • Antimicrobial Potential: Piperazine-linked compounds (e.g., ) exhibit broad-spectrum activity, suggesting the target compound could disrupt microbial biofilms or efflux pumps .
  • Selective Toxicity: Similar to ferroptosis-inducing agents (), the compound’s electron-deficient core might trigger oxidative stress in cancer cells while sparing normal tissues .

Biologische Aktivität

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H18ClF2N5O
  • Molecular Weight : 486.88 g/mol
  • CAS Number : Not specified in the sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to achieve the desired bioactivity. The triazole and piperazine moieties are particularly significant due to their established roles in enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles and pyrimidines have shown effectiveness against various bacterial strains. The compound may exhibit similar properties due to the presence of the triazole ring which is known for its antibacterial effects .

Anticancer Activity

Studies have demonstrated that compounds containing piperazine and triazole scaffolds can inhibit cancer cell proliferation. For example, a related compound was shown to have IC50 values in the nanomolar range against human cancer cell lines like MDA-MB-231 and HepG2 . The specific mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

The proposed mechanism involves interaction with various biological targets:

  • Kinase Inhibition : Similar compounds have been identified as inhibitors of key kinases involved in cancer progression and parasitic infections .
  • Cell Signaling Pathways : The compound may modulate pathways related to inflammation and cell survival by affecting gene expression and protein interactions .

Case Studies

StudyFindings
Kato et al. (2020)Identified triazole derivatives as potent inhibitors against Plasmodium falciparum, suggesting potential antimalarial applications.
MDPI Study (2012)Reported cytotoxic effects of related compounds on human cancer cell lines with promising selectivity .
Scielo Study (2020)Demonstrated antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating broad-spectrum antimicrobial potential .

Q & A

Q. What are the critical steps in synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization of triazolo-pyrimidine cores and coupling with substituted piperazine and aryl methanone groups. Key steps include:

  • Nucleophilic substitution to attach the piperazine moiety to the triazolopyrimidine core under anhydrous conditions (e.g., DMF as solvent, 80–100°C) .
  • Catalytic coupling (e.g., palladium on carbon or copper iodide) to introduce the 2,6-difluorophenyl methanone group, requiring inert atmosphere and precise stoichiometry .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity.

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy (¹H, ¹³C, 19F) identifies substituent positions and confirms regioselectivity in triazole formation .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (C23H18ClF2N7O, calc. 485.12) .
  • X-ray crystallography resolves 3D conformation, critical for understanding π-π stacking and hydrogen-bonding interactions in the solid state .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Kinase inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known triazolopyrimidine inhibitors .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility profiling : Measure logP and aqueous solubility via shake-flask method to guide formulation .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological efficacy across studies?

  • Controlled variables : Standardize cell lines, assay protocols (e.g., incubation time, serum concentration), and batch-to-batch compound purity .
  • Dose-response curves : Use ≥6 concentrations in triplicate to improve IC50 reliability .
  • Negative controls : Include structurally analogous inactive compounds (e.g., triazolo-pyrimidines without the difluorophenyl group) to isolate target effects .

Q. How do substituent modifications influence target binding and selectivity?

Comparative studies with analogs reveal:

Substituent PositionModificationImpact on Activity
4-Chlorophenyl (Triazole)Replacement with 3-fluorophenylReduced kinase inhibition (ΔIC50 = 2.3 μM) due to altered hydrophobic interactions
2,6-Difluorophenyl (Methanone)Replacement with methoxy groupImproved solubility (logP from 3.1 → 2.4) but lower membrane permeability

Q. What computational methods aid in SAR and binding mode prediction?

  • Molecular docking (AutoDock Vina) with kinase crystal structures (PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with hinge region residues) .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models correlate electronic parameters (Hammett σ) with bioactivity to guide substituent selection .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.